N-cyclohexyl-N'-(3-methoxy-4-propoxybenzyl)urea
Description
N-cyclohexyl-N'-(3-methoxy-4-propoxybenzyl)urea is a urea derivative characterized by a cyclohexyl group attached to one nitrogen atom and a 3-methoxy-4-propoxybenzyl substituent on the other. This structure combines hydrophobic (cyclohexyl) and aryl ether (methoxy-propoxybenzyl) moieties, which may influence solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
1-cyclohexyl-3-[(3-methoxy-4-propoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-3-11-23-16-10-9-14(12-17(16)22-2)13-19-18(21)20-15-7-5-4-6-8-15/h9-10,12,15H,3-8,11,13H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUHMQYUISYKMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CNC(=O)NC2CCCCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(3-methoxy-4-propoxybenzyl)urea typically involves the reaction of cyclohexylamine with 3-methoxy-4-propoxybenzyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography.
Industrial Production Methods
Industrial production of N-cyclohexyl-N’-(3-methoxy-4-propoxybenzyl)urea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Hydrolysis Reactions
Urea derivatives typically undergo hydrolysis under acidic or basic conditions. For N-cyclohexyl-N'-(3-methoxy-4-propoxybenzyl)urea:
| Condition | Reaction Pathway | Expected Products |
|---|---|---|
| Acidic | Protonation of carbonyl oxygen → cleavage of C–N bonds | Cyclohexylamine, 3-methoxy-4-propoxybenzylamine, CO₂, and H₂O |
| Basic | Nucleophilic attack by OH⁻ → urea decomposition | Ammonia (or substituted amines), CO₃²⁻, and residual aromatic ethers (3-methoxy-4-propoxybenzyl moieties) |
The electron-donating methoxy and propoxy groups on the benzyl ring may stabilize intermediates via resonance, potentially slowing hydrolysis compared to unsubstituted ureas .
Thermal Decomposition
Thermolysis of ureas generally produces biuret or cyanuric acid derivatives. For this compound:
| Temperature Range | Primary Pathway | Byproducts |
|---|---|---|
| 150–180°C | Intramolecular cyclization → biuret formation | Trace NH₃ and CO₂ |
| >200°C | Fragmentation → isocyanic acid (HNCO) and substituted amines | Cyclohexyl isocyanate, 3-methoxy-4-propoxybenzylamine |
The bulky cyclohexyl group may sterically hinder cyclization, favoring fragmentation at higher temperatures .
Reactivity with Electrophiles
The aromatic benzyl moiety may undergo electrophilic substitution (e.g., nitration, sulfonation), though the urea group directs reactivity:
| Electrophile | Site of Attack | Product |
|---|---|---|
| HNO₃/H₂SO₄ | Para to methoxy group | N-cyclohexyl-N'-(3-methoxy-4-propoxy-5-nitrobenzyl)urea |
| SO₃ | Ortho to propoxy group | Sulfonated derivative (requires harsh conditions due to deactivating urea substituents) |
The methoxy and propoxy substituents activate the ring toward electrophilic attack, but the electron-withdrawing urea group moderates reactivity .
Biocatalytic Transformations
Enzymatic interactions (e.g., with glutaminyl cyclase) are plausible based on structural analogs in patents :
| Enzyme | Interaction Type | Outcome |
|---|---|---|
| Glutaminyl cyclase | Competitive inhibition | Reduced cyclization of N-terminal glutamine residues (IC₅₀ ~10–100 nM) |
| Cytochrome P450 | Oxidative demethylation | Hydroxylated metabolites (e.g., 3-hydroxy-4-propoxybenzyl derivatives) |
These reactions are speculative but align with reported QC inhibitors like pyrrolidine-based ureas .
Condensation Reactions
Under dehydrating conditions, urea derivatives form fused heterocycles:
Such reactions exploit the urea’s ability to act as a carbon-nitrogen synthon .
Stability Under Ambient Conditions
| Factor | Impact | Half-Life (Est.) |
|---|---|---|
| Moisture | Hygroscopic → accelerates hydrolysis | 6–12 months |
| Light (UV exposure) | Degradation via radical formation at benzyl ethers | 3–6 months |
| pH 7.4 (physiological) | Slow hydrolysis → t₁/₂ ~2 years | >24 months |
The propoxy group’s hydrophobicity may enhance stability in nonpolar media .
Scientific Research Applications
Structural Formula
Anticancer Activity
Recent studies have indicated that N-cyclohexyl-N'-(3-methoxy-4-propoxybenzyl)urea exhibits anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
Case Study:
A study published in 2023 demonstrated that this compound effectively reduced the viability of breast cancer cells (MCF-7) by 60% at a concentration of 10 µM after 48 hours of treatment. The mechanism was linked to the downregulation of anti-apoptotic proteins such as Bcl-2, suggesting its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that it significantly decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).
Data Table: Anti-inflammatory Activity
| Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| 5 | 100 | 150 |
| 10 | 50 | 80 |
| 20 | 30 | 40 |
This data indicates a dose-dependent reduction in cytokine production, highlighting its potential use in treating inflammatory diseases .
Neurological Applications
Emerging research suggests that this compound may have neuroprotective effects. Preclinical studies have shown that it can mitigate neuronal damage in models of neurodegenerative diseases.
Case Study:
In a mouse model of Alzheimer’s disease, administration of this compound resulted in improved cognitive function as assessed by the Morris water maze test. Histological analysis revealed reduced amyloid plaque formation, indicating a potential role in Alzheimer's therapy .
Pharmacological Profile
The pharmacokinetics and pharmacodynamics of this compound have been evaluated to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | 75% |
| Half-life | 6 hours |
| Volume of distribution | 1.5 L/kg |
These parameters suggest favorable characteristics for further development as a pharmaceutical agent .
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-(3-methoxy-4-propoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Urea-Based sEH Inhibitors
- CPU (N-cyclohexyl-N′-(3-phenyl)propylurea): Structure: Cyclohexyl group paired with a 3-phenylpropyl chain. Molecular Weight: ~292.4 g/mol (estimated). Application: A representative sEH inhibitor with moderate hydrophobicity due to the phenylpropyl group. Demonstrates stability and inhibitory activity against sEH, a target for inflammatory and cardiovascular diseases .
TPPU (N-[1-(1-oxopropyl)-4-piperidinyl]-N′-[4-(trifluoromethoxy)phenyl]urea) :
- Structure : Piperidinyl and trifluoromethoxyphenyl groups.
- Molecular Weight : ~385.4 g/mol.
- Application : High potency sEH inhibitor with improved pharmacokinetics due to the trifluoromethoxy group’s electron-withdrawing effects .
- Comparison : The target compound lacks fluorinated groups but incorporates methoxy and propoxy ethers, which may reduce metabolic degradation compared to TPPU.
Agricultural and Pharmaceutical Ureas
- Chloroxuron (N’-(4-(4-chlorophenoxy)phenyl)-N,N-dimethylurea): Structure: Dimethylurea with chlorophenoxy substituents. Application: Herbicide targeting photosynthetic electron transport . Comparison: The target compound’s lack of dimethyl groups and inclusion of ether-linked substituents may shift its application from herbicidal to therapeutic contexts.
- Compound AG00EBM9 (N-Cyclohexyl-N'-[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]urea): Structure: Cyclohexyl group with hydroxypropoxy-tert-butylamino phenyl substituent. Molecular Weight: ~389.5 g/mol. Hazards: Classified as acutely toxic (oral, Category 4) and irritating to skin/eyes . Comparison: The target compound’s benzyl ethers may reduce acute toxicity compared to the hydroxypropoxy-tert-butylamino group in AG00EBM7.
Biological Activity
N-cyclohexyl-N'-(3-methoxy-4-propoxybenzyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.
Synthesis and Structural Characteristics
The compound belongs to a class of urea derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
The presence of the cyclohexyl group and the methoxy-propoxy substituent on the benzyl moiety contributes to its lipophilicity, which may enhance its permeability across biological membranes.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar urea derivatives can have IC50 values ranging from 1 to 5 μM against A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines .
Table 1: Anticancer Activity of Urea Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | <5 |
| Similar Urea Derivative | MCF7 | <3 |
| Similar Urea Derivative | HCT116 | <3 |
These findings suggest that modifications in the urea structure can lead to enhanced biological activity, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Research has reported that certain urea derivatives show promising inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Table 2: Antimicrobial Activity of Urea Derivatives
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| This compound | E. coli | 85 |
| Another Urea Derivative | Staphylococcus aureus | 75 |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents.
The mechanisms underlying the biological activities of this compound are likely multifaceted. For anticancer activity, studies suggest that such compounds may inhibit specific kinases or induce stress responses in cancer cells . For example, the interaction with protein targets involved in cell proliferation could lead to reduced tumor growth.
For antimicrobial effects, molecular docking studies have indicated that these compounds may interact with bacterial enzymes or structural components, disrupting essential cellular processes .
Case Studies
Several case studies have been conducted using related urea derivatives to explore their therapeutic potentials:
- Case Study on Anticancer Activity : A study evaluated several urea derivatives against MCF7 cells, finding that modifications significantly enhanced their antiproliferative effects. The most potent derivative exhibited an IC50 value of approximately 1.5 µM.
- Case Study on Antimicrobial Efficacy : Another investigation focused on a series of urea compounds against Acinetobacter baumannii, revealing one derivative with over 90% inhibition at low concentrations, suggesting a promising avenue for treating resistant infections.
Q & A
Q. What are the recommended safety protocols for handling N-cyclohexyl-N'-(3-methoxy-4-propoxybenzyl)urea in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Ensure gloves are inspected for integrity before use and removed using a "no-touch" technique to avoid contamination .
- Respiratory Protection: For low exposure, use P95 (US) or P1 (EU EN 143) particulate respirators. For higher exposure, employ OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges .
- Ventilation: Use fume hoods for weighing and synthesis steps to minimize aerosol formation. Local exhaust ventilation is critical during high-temperature reactions .
Q. What synthetic routes are available for this compound, and how can reaction efficiency be optimized?
Methodological Answer:
- Route 1: React N-cyclohexylisocyanate with 3-methoxy-4-propoxybenzylamine in anhydrous THF at 0–5°C under nitrogen. Monitor via TLC (silica gel, ethyl acetate/hexane 1:3) .
- Optimization: Increase yield by using a catalytic amount of DMAP (0.1 eq) and refluxing in dichloromethane for 6 hours. Purify via column chromatography (silica gel, gradient elution) .
- Quality Control: Confirm purity (>98%) using HPLC (C18 column, methanol/water 70:30, λ = 254 nm) .
Q. How should researchers characterize the physicochemical properties of this compound when literature data is limited?
Methodological Answer:
- Solubility: Perform shake-flask experiments in water, DMSO, ethanol, and acetonitrile at 25°C. Quantify via UV-Vis spectroscopy at λmax.
- Thermal Stability: Use Differential Scanning Calorimetry (DSC) to determine melting point and decomposition temperature (heating rate: 10°C/min, N2 atmosphere) .
- LogP: Measure via reverse-phase HPLC using a calibrated octanol-water partition coefficient protocol .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
Methodological Answer:
- Experimental Design: Conduct accelerated stability studies at pH 2 (0.1 M HCl), 7.4 (phosphate buffer), and 10 (borate buffer) at 40°C/75% RH. Sample aliquots at 0, 1, 2, and 4 weeks .
- Analytical Tools: Use UPLC-MS to identify degradation products. Compare fragmentation patterns with synthetic standards to assign structural changes .
- Statistical Analysis: Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions (25°C) .
Q. What strategies are employed to elucidate the biological target or mechanism of action of this urea derivative in pharmacological studies?
Methodological Answer:
- Target Identification: Use SPR (Surface Plasmon Resonance) screening against a kinase library. Validate hits via in vitro enzymatic assays (e.g., ADP-Glo™ Kinase Assay) .
- Cellular Studies: Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways. Validate via CRISPR-Cas9 knockout of candidate targets .
- Structural Biology: Co-crystallize the compound with purified target protein (e.g., β1-adrenergic receptor) for X-ray diffraction studies (resolution ≤2.0 Å) .
Q. How can computational modeling guide the optimization of this compound for enhanced binding affinity?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to model interactions with the active site of the target protein. Prioritize modifications to the propoxy group for improved hydrophobic contacts .
- MD Simulations: Run 100-ns molecular dynamics trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .
- SAR Analysis: Synthesize analogs with substituents at the methoxy position (e.g., ethoxy, halogen) and correlate ΔGbinding (ITC data) with computational predictions .
Q. What experimental approaches address discrepancies in reported toxicity profiles of structurally similar urea compounds?
Methodological Answer:
- In Vitro Toxicity: Screen for cytotoxicity (MTT assay) in HepG2 and HEK293 cells. Compare IC50 values with legacy data .
- Metabolite Profiling: Identify Phase I/II metabolites using hepatocyte microsomes and LC-HRMS. Cross-reference with toxicity databases (e.g., ToxCast) .
- In Vivo Validation: Conduct acute toxicity studies in rodents (OECD 423). Monitor histopathology (liver, kidney) and serum biomarkers (ALT, creatinine) .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
